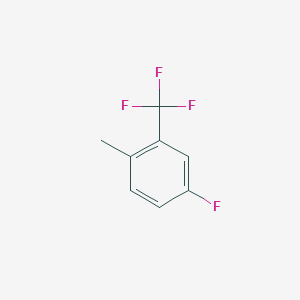

4-Fluoro-1-methyl-2-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

4-fluoro-1-methyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-5-2-3-6(9)4-7(5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLNKGOPDHIOCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598098 | |

| Record name | 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141872-92-6 | |

| Record name | 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step A:

Chlorination of benzotrifluoride using chlorine gas in the presence of radical initiators at elevated temperatures (90°C to 100°C).

Step B:

Substitution of chlorine with fluoride using anhydrous hydrogen fluoride ($$HF$$) at high pressure (30–35 kg/cm²) and moderate temperatures (80°C).

Step C:

Introduction of the methyl group via Friedel-Crafts alkylation.

Step D:

Selective fluorination using electrophilic agents.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions |

|---|---|---|---|

| Nucleophilic Substitution | Halogenated benzene derivatives | Fluoride ion | 50–120°C, DMF |

| Friedel-Crafts Alkylation | Benzotrifluoride derivatives | Methyl chloride, $$AlCl3$$, $$FeCl3$$ | 30–80°C, dichloromethane |

| Electrophilic Fluorination | Benzene derivatives | Selectfluor, $$N$$-fluoroammonium salts | 20–50°C, acetonitrile/DMF |

| Trifluoromethylation | Fluorinated benzene derivatives | $$CF3I$$, $$TMSCF3$$, Cu catalysts | 60–100°C, inert atmosphere |

| Stepwise Approach | Benzotrifluoride | Chlorine gas, HF, radical initiators | Multi-step process |

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Substitution: Reagents such as halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives .

Scientific Research Applications

Chemistry

4-Fluoro-1-methyl-2-(trifluoromethyl)benzene serves as a valuable building block in organic synthesis. Its unique structure allows chemists to create more complex molecules, facilitating advancements in synthetic organic chemistry.

Biology

Research has indicated that this compound may exhibit diverse biological activities. Studies are ongoing to understand its interactions with biomolecules and potential therapeutic effects. Its fluorinated nature can enhance binding affinities with biological targets, making it a candidate for drug development .

Medicine

The compound is being explored for its potential use in pharmaceuticals. The incorporation of fluorine into drug molecules has been shown to improve metabolic stability and bioactivity, leading to more effective treatments . For example, fluorinated compounds constitute about 25% of small-molecule drugs currently in clinical use .

Industry

In industrial applications, this compound is utilized in the production of advanced materials that require high thermal stability and resistance to chemical degradation. Its properties make it suitable for use in coatings, electronics, and other specialized applications .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Chemistry | Building block for complex organic synthesis | Facilitates new synthetic pathways |

| Biology | Investigated for biological activity | Potential therapeutic effects |

| Medicine | Drug development | Improved metabolic stability and bioactivity |

| Industry | Production of advanced materials | High thermal stability and chemical resistance |

Case Study 1: Drug Development

A recent study highlighted the use of this compound in developing new pharmaceuticals targeting specific diseases. Researchers found that compounds incorporating this structure exhibited improved efficacy compared to non-fluorinated counterparts, showcasing the importance of fluorination in modern drug design .

Case Study 2: Material Science

In material science, this compound has been integrated into polymer formulations to enhance durability and chemical resistance. Testing demonstrated that materials containing this compound outperformed traditional materials under extreme conditions, indicating its suitability for industrial applications.

Mechanism of Action

The mechanism by which 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, properties, and applications of 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene with analogous compounds:

| Compound Name | Molecular Formula | Substituents (Positions) | Key Properties | Applications | References |

|---|---|---|---|---|---|

| This compound | C₉H₇F₄ | -CH₃ (1), -CF₃ (2), -F (4) | High thermal and chemical stability; moderate reactivity due to steric effects | Pharmaceutical intermediates, polymers | |

| 2-Ethenyl-4-fluoro-1-(trifluoromethyl)benzene | C₉H₆F₄ | -CH₂CH₂ (1), -CF₃ (2), -F (4) | High reactivity due to ethenyl group; prone to addition reactions | Reactive intermediates in synthesis | |

| 4-Fluoro-1-(trifluoromethyl)benzene | C₇H₄F₄ | -CF₃ (1), -F (4) | Simpler structure; lower steric hindrance; higher electrophilic reactivity | Agrochemical precursors | |

| 2-Fluoro-1-methyl-4-(trifluoromethyl)benzene | C₉H₆F₄ | -CH₃ (1), -CF₃ (4), -F (2) | Altered substitution pattern; distinct electronic effects on ring reactivity | Specialty chemicals, catalysis | |

| 1-Fluoro-3-(trifluoromethyl)benzene | C₇H₄F₄ | -CF₃ (3), -F (1) | Meta-substituted fluorine; reduced steric hindrance | Solvents, fluorinated materials |

Key Research Findings

Stability vs. Reactivity :

- The methyl group in this compound enhances stability under acidic and thermal conditions compared to analogs with reactive substituents like ethenyl .

- In contrast, 2-Ethenyl-4-fluoro-1-(trifluoromethyl)benzene undergoes rapid Diels-Alder reactions due to its unsaturated ethenyl group .

Biological Activity :

- Halogenated analogs (e.g., 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene) exhibit moderate anticancer activity but lower metabolic stability compared to the methyl-substituted compound .

- The methyl group in this compound improves pharmacokinetic properties, such as membrane permeability and resistance to oxidative degradation .

Electronic Effects :

- The trifluoromethyl group’s strong electron-withdrawing effect dominates the electronic profile, but the methyl group partially offsets this by donating electron density through hyperconjugation .

- In 4-Fluoro-1-(trifluoromethyl)benzene, the absence of a methyl group results in higher electrophilic reactivity, making it less selective in substitution reactions .

Biological Activity

4-Fluoro-1-methyl-2-(trifluoromethyl)benzene, a fluorinated aromatic compound, has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound, also known by its IUPAC name 4-fluoro-2-methylbenzotrifluoride, has the molecular formula . Its structure features a fluorine atom and a trifluoromethyl group, which significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of electron-withdrawing groups like fluorine enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions that can modulate biochemical pathways .

Key Mechanisms:

- Enzyme Modulation: The compound has been shown to affect enzyme activity through competitive inhibition or allosteric modulation.

- Receptor Interaction: It can bind to specific receptors, influencing cellular signaling pathways.

Biological Activity Overview

The biological activity of this compound includes:

- Antimicrobial Properties: Preliminary studies indicate that fluorinated compounds exhibit antimicrobial activity. For instance, derivatives of this compound have shown efficacy against various bacterial strains .

- Anticancer Potential: Research suggests that the compound may interfere with DNA synthesis in cancer cells, potentially acting as an anticancer agent. Fluorinated compounds are known for their ability to disrupt cellular processes critical for tumor growth .

Case Studies

Several studies have investigated the biological effects of this compound and its derivatives:

- Antimicrobial Activity:

- Toxicological Assessment:

- Cell Viability Studies:

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of polyfluorinated aromatic compounds often involves nucleophilic fluorination or directed ortho-metalation strategies. For example, trifluoromethyl groups can be introduced via Ullmann coupling or radical trifluoromethylation, while fluorine substituents may be installed using fluorinating agents like Selectfluor™. Reaction parameters such as temperature (e.g., maintaining 0–5°C for exothermic steps), solvent polarity (e.g., DMF for polar intermediates), and catalyst loading (e.g., Pd/C for cross-coupling) are critical for minimizing by-products like regioisomers or over-fluorinated derivatives. Safety protocols, including inert atmospheres and proper PPE, are essential due to the compound’s irritant properties .

Q. Which spectroscopic techniques are most effective for distinguishing structural isomers of fluorinated benzene derivatives?

- Methodological Answer :

- 19F NMR : Directly identifies fluorine environments, with chemical shifts sensitive to substituent proximity (e.g., deshielding effects from electron-withdrawing groups) .

- 1H NMR : Coupling patterns (e.g., para vs. meta substitution) and NOE experiments help differentiate isomers.

- GC-MS : Retention times and fragmentation patterns distinguish isomers; electron-impact ionization fragments trifluoromethyl groups characteristically .

- IR Spectroscopy : Stretching frequencies for C-F (1100–1200 cm⁻¹) and CF3 (1250–1350 cm⁻¹) groups validate substituent positions .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine and trifluoromethyl groups influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer :

- Electronic Effects : The trifluoromethyl group (-CF3) is strongly electron-withdrawing (-I effect), deactivating the ring and directing electrophiles to meta positions. Fluorine, while also electron-withdrawing, can exhibit ortho/para-directing behavior due to resonance (+M effect) in certain contexts.

- Steric Effects : Bulky -CF3 groups hinder electrophile access to adjacent positions, favoring substitution at less hindered sites. Computational studies (e.g., DFT calculations) can predict regioselectivity by analyzing frontier molecular orbitals and transition-state geometries .

- Experimental Validation : Competitive EAS reactions (e.g., nitration or halogenation) coupled with HPLC analysis quantify product ratios .

Q. How can discrepancies between computational predictions and experimental data on thermodynamic stability be resolved for polyfluorinated aromatics?

- Methodological Answer :

- Data Validation : Compare computed enthalpy values (e.g., via Gaussian or ORCA software) with experimental calorimetry data (e.g., bomb calorimetry). Discrepancies often arise from approximations in solvation models or neglected vibrational contributions.

- Sensitivity Analysis : Vary computational parameters (basis sets, dispersion corrections) to assess robustness. For example, B3LYP/6-311+G(d,p) often balances accuracy and computational cost for fluorinated systems.

- Benchmarking : Cross-reference with high-quality datasets like NIST thermochemical tables for structurally similar compounds (e.g., 4-Fluoro-2-(trifluoromethyl)benzaldehyde) .

Q. What strategies mitigate challenges in synthesizing derivatives of this compound for biological activity studies?

- Methodological Answer :

- Protecting Groups : Use silyl ethers or tert-butyl groups to shield reactive sites during functionalization (e.g., Suzuki-Miyaura coupling).

- Microwave-Assisted Synthesis : Accelerate slow reactions (e.g., SNAr substitutions) with controlled heating to reduce decomposition.

- Purification : Employ preparative HPLC with orthogonal columns (C18 and phenyl phases) to separate polar by-products. Confirm purity via melting point analysis and elemental composition (CHNS/O) .

Safety and Handling

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability (UN 1325) and skin/eye irritation risks .

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhaling volatile intermediates.

- Waste Management : Neutralize acidic or reactive by-products (e.g., quench with aqueous NaHCO3) before disposal in designated halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.